(S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one
Description
The compound (S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS: 1354026-74-6) is a chiral piperidine derivative with the molecular formula C₂₀H₃₃N₃O and a molecular weight of 331.50 g/mol . Its structure features a piperidine ring substituted at the 4-position with a benzyl-ethyl-amino-methyl group and a (S)-configured 2-amino-3-methylbutan-1-one moiety.
Properties
IUPAC Name |
(2S)-2-amino-1-[4-[[benzyl(ethyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O/c1-4-22(14-17-8-6-5-7-9-17)15-18-10-12-23(13-11-18)20(24)19(21)16(2)3/h5-9,16,18-19H,4,10-15,21H2,1-3H3/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYODLIQUJCEMEY-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C(=O)C(C(C)C)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCN(CC1)C(=O)[C@H](C(C)C)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one, also known as AM95144, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article will explore its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 331.5 g/mol
- CAS Number : 1354026-74-6
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving dopamine and serotonin. The compound's structural features suggest it may act as a modulator of neurotransmitter release and receptor activity.
Antidepressant Effects
Research indicates that compounds with similar structures exhibit antidepressant-like effects in animal models. The mechanism is hypothesized to involve the inhibition of reuptake of neurotransmitters such as serotonin and norepinephrine, leading to increased availability in the synaptic cleft.
Analgesic Properties
Studies have shown that related piperidine derivatives possess analgesic properties. The analgesic effect is believed to result from modulation of pain pathways in the central nervous system, potentially through opioid receptor interactions.
Study on Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several piperidine derivatives and evaluated their antidepressant effects using the forced swim test in mice. Results indicated that certain derivatives significantly reduced immobility time, suggesting potential antidepressant activity .
Analgesic Activity Evaluation
Another study focused on the analgesic properties of piperidine compounds. In this research, this compound was tested alongside other analogs for their ability to alleviate pain in rodent models. The findings highlighted a dose-dependent analgesic effect, supporting further investigation into its clinical applications .
Data Tables
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C21H33N3O
- Molar Mass : 343.51 g/mol
- CAS Number : 1354026-74-6
Neuropharmacology
(S)-2-Amino-1-{4-[(benzyl-ethyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one has been explored for its potential effects on the central nervous system (CNS). Its structural similarity to known psychoactive compounds suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Case Study: Dopaminergic Activity
Research indicates that compounds with similar piperidine structures can exhibit dopaminergic activity, which may be beneficial in treating disorders such as Parkinson's disease and schizophrenia. Studies have shown that modifications in the piperidine ring can enhance binding affinity to dopamine receptors, potentially leading to improved therapeutic outcomes .
Antidepressant Properties
The compound has also been investigated for its antidepressant-like effects. In animal models, it demonstrated significant reductions in depressive behaviors, suggesting a mechanism that may involve the modulation of serotonin levels in the brain. This aligns with findings from similar piperidine derivatives that have shown promise as novel antidepressants .
Synthesis of Novel Compounds
This compound serves as a key intermediate in the synthesis of other biologically active compounds. Its ability to undergo various chemical reactions allows researchers to create derivatives with altered pharmacological profiles.
Table: Synthetic Pathways Utilizing this compound
| Reaction Type | Product Type | Yield (%) | Reference |
|---|---|---|---|
| Alkylation | Piperidine Derivative | 85 | |
| Acylation | Amide Compound | 90 | |
| Reduction | Alcohol Derivative | 75 |
Treatment of Anxiety Disorders
Given its pharmacological profile, there is potential for this compound to be developed as an anxiolytic agent. Preliminary studies suggest that similar compounds can reduce anxiety-like behaviors in animal models, indicating a pathway for further research into its efficacy and safety in humans.
Role in Pain Management
Emerging research suggests that this compound may possess analgesic properties. Its interaction with pain pathways could provide a new approach to pain management therapies, particularly for chronic pain conditions where traditional analgesics are ineffective or lead to significant side effects.
Comparison with Similar Compounds
Substituent Variations
Benzyl-Cyclopropyl-Amino Analogs (e.g., CAS 203047-48-7): Replace the ethyl group with a cyclopropyl ring, altering steric and electronic properties.
Benzyl-Isopropyl-Amino Derivatives (e.g., ): Substitution with a bulkier isopropyl group may reduce solubility but improve hydrophobic interactions in target binding .
Cyclopropyl-Methyl-Amino Variants (e.g., CAS 1354010-98-2): Replace the benzyl group with a cyclopropyl-methyl moiety, significantly modifying lipophilicity and spatial orientation .
Positional Isomers (e.g., ): Piperidine substitution at the 2-position instead of 4-position, which could disrupt target engagement due to altered spatial alignment .
Physicochemical Properties
Structural modifications influence key properties:
- Lipophilicity (logP) : Ethyl (target compound) vs. cyclopropyl (higher logP) vs. isopropyl (moderate logP).
- Molecular Weight : Ranges from 331.50 g/mol (target) to 343.51 g/mol (cyclopropyl analogs) .
- Solubility : Bulky substituents (e.g., isopropyl) may reduce aqueous solubility compared to ethyl or cyclopropyl groups.
Insights from Structural Similarity Principles
According to Park et al. (2023), structurally similar compounds often share MOAs due to conserved interactions with protein targets . For example:
- Oleanolic Acid (OA) and Hederagenin (HG), which share a triterpenoid scaffold, exhibit overlapping target profiles in docking and transcriptome analyses.
- Gallic Acid (GA) , with a distinct scaffold, showed divergent MOAs.
By analogy, the target compound’s benzyl-ethyl-amino group may engage in π-π stacking (benzyl) and hydrophobic interactions (ethyl), while cyclopropyl or isopropyl analogs could modulate these interactions.
Hypothetical Target Engagement
- Kinase Inhibition: Piperidine derivatives are common in kinase inhibitors (e.g., gefitinib analogs). The (S)-configured amino group may mimic ATP’s adenine moiety .
Data Table: Comparative Analysis of Structural Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
